molecular formula C8H13NO B6318880 (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile CAS No. 1699727-68-8

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile

Cat. No.: B6318880
CAS No.: 1699727-68-8
M. Wt: 139.19 g/mol
InChI Key: RNCFMUGYSVLAHZ-QMMMGPOBSA-N
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Description

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is an organic compound characterized by a cyclopentyl group attached to a hydroxy-propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product and features mild reaction conditions, high atom economy, and low production costs.

Industrial Production Methods

For large-scale industrial production, the preparation method involves the use of widely available and inexpensive raw materials. The process is designed to be simple and efficient, ensuring high optical purity and stable quality of the product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is unique due to the presence of both a hydroxy and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3S)-3-cyclopentyl-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFMUGYSVLAHZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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